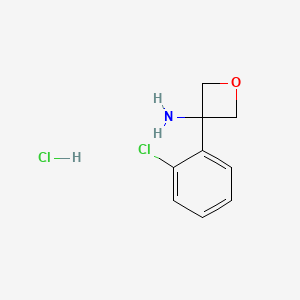![molecular formula C12H6ClN3O3S B3027628 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine CAS No. 1353553-07-7](/img/structure/B3027628.png)
2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine
Übersicht
Beschreibung
2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine, also known as CPT, is an organochloride compound that has been extensively studied for its various applications in scientific research. It is a synthetic compound that has been found to possess a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization
2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine is primarily recognized as a significant intermediate in the synthesis of small molecule anticancer drugs. Different research studies have established methods for its synthesis. For instance, Zhang et al. (2019) developed a high-yield synthetic method, achieving up to 85% yield through steps including halogenation, coupling, and nucleophilic reactions (Zhang, Zhou, Gu, & Xu, 2019). Similarly, Zhou et al. (2019) synthesized the compound with a total yield of 42.4% using a method involving cyclization, chlorination, and nucleophilic substitution (Zhou, Wang, Xiao, Yang, & Xu, 2019).
Anticancer Research
In the realm of anticancer research, this compound serves as an intermediate in the synthesis of various anticancer compounds. Kou and Yang (2022) reported on its use in developing a rapid synthesis method for target compounds, confirming its utility in creating potential anticancer drugs (Kou & Yang, 2022).
Structural and Chemical Analysis
Research has also focused on the structural and chemical analysis of this compound. The confirmation of its structure through techniques like 1H NMR is crucial in ensuring the accuracy and reliability of the synthesis methods and their application in drug development.
Broader Applications in Medicinal Chemistry
The broader category of thieno[3,2-d]pyrimidine derivatives, to which this compound belongs, has been explored for various medicinal applications. Alqasoumi et al. (2009) investigated thieno[2,3-d]pyrimidine derivatives for their radioprotective and antitumor activities, indicating the potential of these compounds in diverse therapeutic areas (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).
Wirkmechanismus
Mode of Action
It is synthesized through a series of reactions including cyclization, chlorination, and nucleophilic substitution .
Pharmacokinetics
It is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Action Environment
The action of 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine can be influenced by various environmental factors. For instance, its stability might be affected by temperature as it is recommended to be stored in an inert atmosphere at 2-8°C .
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
While specific future directions for “2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine” are not mentioned in the search results, it is known that thienopyrimidine derivatives are widely represented in medicinal chemistry and are structural analogs of purines . This suggests that they may continue to be an area of interest in the development of pharmaceutical drugs.
Eigenschaften
IUPAC Name |
2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O3S/c13-12-14-9-4-5-20-10(9)11(15-12)19-8-3-1-2-7(6-8)16(17)18/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXIACCHHSKZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC3=C2SC=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229703 | |
| Record name | 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353553-07-7 | |
| Record name | 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353553-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate](/img/structure/B3027553.png)
![1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride](/img/structure/B3027554.png)


![tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate](/img/structure/B3027558.png)
![tert-Butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B3027559.png)
![tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate](/img/structure/B3027560.png)

![2,6-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B3027565.png)

